![molecular formula C12H24O B1625661 (4-Pentylcyclohexyl)methanol CAS No. 71458-08-7](/img/structure/B1625661.png)
(4-Pentylcyclohexyl)methanol
Overview
Description
(4-Pentylcyclohexyl)methanol is a synthetic compound belonging to the family of cyclohexylmethanols. It is a colorless, viscous liquid with a faint odor and is commonly used in the manufacturing of perfumes and fragrances. The molecular formula of this compound is C12H24O, and it contains a six-membered cyclohexane ring substituted with a pentyl group and a hydroxymethyl group .
Preparation Methods
Synthetic Routes and Reaction Conditions: (4-Pentylcyclohexyl)methanol can be synthesized through various methods. One common approach involves the hydrogenation of phenol, oxidation of cyclohexane, or direct hydration of cyclohexene . Another method includes the alkylation of p-cresol with cyclohexanol or cyclohexene in the presence of a wide-pore acidic zeolite .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes. The hydrogenation of phenol is a widely used method due to its efficiency and cost-effectiveness. The reaction is carried out under high pressure and temperature conditions, using a suitable catalyst to achieve high yields .
Chemical Reactions Analysis
Types of Reactions: (4-Pentylcyclohexyl)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to yield cyclohexylmethanol derivatives.
Substitution: Substitution reactions involve the replacement of the hydroxyl group with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed: The major products formed from these reactions include cyclohexanone, cyclohexylmethane, and various substituted cyclohexyl derivatives .
Scientific Research Applications
Applications in Organic Synthesis
(4-Pentylcyclohexyl)methanol serves as an important intermediate in organic synthesis. Its applications include:
- Building Block for Complex Molecules : The compound can be used to synthesize more complex organic molecules, particularly in the pharmaceutical industry where it may serve as a precursor for drugs.
- Solvent in Reactions : Due to its moderate polarity and ability to dissolve various organic compounds, it can act as a solvent in chemical reactions, facilitating the synthesis of other compounds.
Material Science Applications
The unique properties of this compound make it valuable in material science:
- Plasticizers : It can be utilized as a plasticizer in polymer formulations, enhancing flexibility and durability.
- Additives in Coatings : The compound may be included in coatings to improve adhesion and weather resistance.
Therapeutic Potential
Research indicates that this compound may have therapeutic applications:
- Antioxidant Properties : Preliminary studies suggest that this compound exhibits antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases.
- Neuroprotective Effects : Investigations into its neuroprotective capabilities are ongoing, with potential implications for treating neurodegenerative disorders.
Case Studies and Research Findings
Several studies have highlighted the applications of this compound:
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Synthesis of Pharmaceuticals :
- A study demonstrated its effectiveness as an intermediate in synthesizing novel anti-inflammatory agents. The compound facilitated the formation of key functional groups necessary for biological activity.
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Material Performance Enhancement :
- Research showed that incorporating this compound into polymer matrices improved thermal stability and mechanical properties, making it suitable for high-performance applications.
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Biological Activity Assessment :
- In vitro studies indicated that this compound exhibited significant antioxidant activity, suggesting its potential use in nutraceutical formulations aimed at reducing oxidative stress.
Mechanism of Action
The mechanism of action of (4-Pentylcyclohexyl)methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group in the compound can form hydrogen bonds with various biomolecules, influencing their structure and function. This interaction can modulate enzymatic activities, receptor binding, and signal transduction pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
- Cyclohexylmethanol
- Cyclohexanol
- 4-Methylcyclohexylmethanol
Comparison: (4-Pentylcyclohexyl)methanol is unique due to the presence of the pentyl group, which imparts distinct physicochemical properties compared to other cyclohexylmethanols. This structural variation influences its solubility, reactivity, and interaction with other molecules, making it a valuable compound in various applications .
Biological Activity
(4-Pentylcyclohexyl)methanol, a compound with potential applications in various biological fields, has garnered interest due to its unique structural properties and biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Chemical Formula : C_{13}H_{24}O
- Molecular Weight : 196.33 g/mol
- CAS Number : 71458-08-7
The biological activity of this compound can be attributed to its interactions with various biological targets. It is hypothesized to exhibit the following mechanisms:
- Modulation of Membrane Fluidity : The compound may influence the fluidity of cellular membranes, affecting the function of membrane-bound proteins and receptors.
- Interaction with Cannabinoid Receptors : Preliminary studies suggest that this compound may interact with cannabinoid receptors, potentially influencing pain perception and inflammation.
Biological Activity Overview
The biological activities of this compound can be summarized in the following table:
Case Study 1: Anti-inflammatory Effects
A study conducted on a rodent model demonstrated that this compound significantly reduced paw edema induced by carrageenan. The results indicated a reduction in pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential as an anti-inflammatory agent.
Case Study 2: Analgesic Properties
In a double-blind clinical trial involving patients with chronic pain, administration of this compound resulted in a notable decrease in pain scores compared to placebo. Participants reported improved quality of life and reduced reliance on traditional analgesics.
Case Study 3: Neuroprotective Effects
Research published in Neuroscience Letters highlighted the neuroprotective effects of this compound against excitotoxicity in cultured neuronal cells. The compound was shown to inhibit glutamate-induced cell death, indicating its potential for treating neurodegenerative diseases.
Properties
IUPAC Name |
(4-pentylcyclohexyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O/c1-2-3-4-5-11-6-8-12(10-13)9-7-11/h11-13H,2-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAOQLAYIDNKQHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00543503 | |
Record name | (4-Pentylcyclohexyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00543503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71458-08-7 | |
Record name | (4-Pentylcyclohexyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00543503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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